molecular formula C19H25NO3S B2919667 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide CAS No. 863445-86-7

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide

Cat. No.: B2919667
CAS No.: 863445-86-7
M. Wt: 347.47
InChI Key: QAKFHLOMEPRHHR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for research use only. This synthetic molecule features a distinctive structure combining a cyclohexanecarboxamide core with 3,5-dimethylphenyl and 1,1-dioxido-2,3-dihydrothiophen-3-yl substituents on the nitrogen atom. The 1,1-dioxothiophene moiety is a sulfone-functionalized heterocycle that can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for exploring novel biological pathways . Compounds with similar structural features, particularly those incorporating sulfone groups and aromatic systems, are frequently investigated for their potential as key intermediates or active agents in developing therapeutic interventions . Researchers are exploring this compound and its analogs for potential application in various bioactivity screening programs. Its mechanism of action and specific research applications are currently under investigation in pre-clinical studies, focusing on its interactions with various enzymatic targets. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-14-10-15(2)12-18(11-14)20(17-8-9-24(22,23)13-17)19(21)16-6-4-3-5-7-16/h8-12,16-17H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKFHLOMEPRHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various biological research fields due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone linked to a thiophene derivative with a 3,5-dimethylphenyl substituent. Its molecular formula is C15H19N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.

Research indicates that compounds structurally related to this compound exhibit significant biological activities through various mechanisms:

  • Protein Binding : The compound has shown the ability to bind effectively to specific proteins involved in disease pathways. This binding may inhibit target functions, contributing to its therapeutic effects.
  • Enzyme Inhibition : Similar compounds have been noted for their potential to inhibit enzymes that play roles in metabolic pathways associated with various diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound might possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideSimilar benzamide coreModerate antimicrobial activity
N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamideVariations in thiopheneEnhanced anti-inflammatory effects
2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideBromine substitutionIncreased anticancer activity due to halogen effects

This table illustrates how variations in substituents can lead to distinct biological activities among related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antimicrobial Study : A study demonstrated that a related thiophene derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting the bacterial membrane integrity.
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of similar compounds showed a reduction in TNF-alpha levels in animal models of inflammation. This suggests potential therapeutic applications for inflammatory diseases.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that derivatives of this compound could induce apoptosis and inhibit proliferation in breast cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Key Analogs:
  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Activity: Exhibits photosynthetic electron transport (PET) inhibition with IC₅₀ ≈ 10 µM. Substituent Impact: The 3,5-dimethylphenyl group (electron-donating) contrasts with the more active 3,5-difluorophenyl analog (electron-withdrawing), which achieves similar IC₅₀ values. This suggests electron-withdrawing substituents enhance PET inhibition due to increased electrophilicity at the binding site .
Table 1: Substituent Comparison
Compound Substituent Type Key Activity (IC₅₀) Lipophilicity (LogP)*
Target Compound 3,5-dimethylphenyl Not reported High (estimated)
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl 10 µM Moderate
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl N/A High

*Lipophilicity inferred from substituent properties.

Core Structure Modifications

Cyclohexanecarboxamide vs. Cyclopropanecarboxamide ():
  • Target Compound : Cyclohexane ring provides conformational flexibility and moderate steric bulk.
  • Molecular weight (305.4 g/mol) is lower than the cyclohexane variant (estimated ~323–335 g/mol) .
Table 2: Core Structure Impact
Core Structure Molecular Weight (g/mol) Conformational Flexibility Potential Stability
Cyclohexanecarboxamide ~323–335 (estimated) High Moderate
Cyclopropanecarboxamide 305.4 Low High (rigid)

Sulfone Group Influence

The 1,1-dioxido dihydrothiophene moiety introduces a polar sulfone group, distinguishing the target compound from analogs like N-(aryl)trichloro-acetamides () or oxadixyl ().

  • Polarity: Sulfone increases water solubility compared to non-sulfone analogs, aiding formulation in aqueous systems.

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